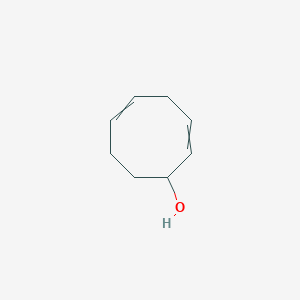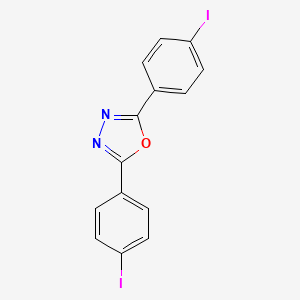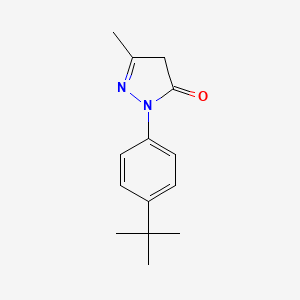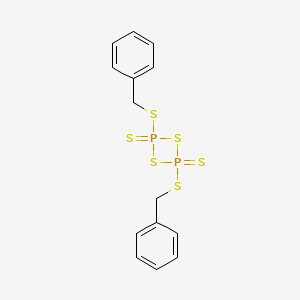
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester is a chemical compound with the molecular formula C13H19NSeSi and a molecular weight of 296.346 g/mol . This compound is part of the selenocyanate family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester typically involves the reaction of selenocyanic acid with 1-(dimethylphenylsilyl)butyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different seleno-organic compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other seleno-organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester involves its interaction with molecular targets such as enzymes and cellular components. The selenocyanate group can undergo redox reactions, leading to the generation of reactive selenium species that can modulate biological pathways. These interactions can result in various biological effects, including antioxidant activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester can be compared with other selenocyanate compounds such as:
- Selenocyanic acid, 1-(trimethylsilyl)butyl ester
- Selenocyanic acid, 1-(dimethylphenylsilyl)propyl ester
These compounds share similar chemical structures but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
100604-91-9 |
|---|---|
Molecular Formula |
C13H19NSeSi |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[dimethyl(phenyl)silyl]butyl selenocyanate |
InChI |
InChI=1S/C13H19NSeSi/c1-4-8-13(15-11-14)16(2,3)12-9-6-5-7-10-12/h5-7,9-10,13H,4,8H2,1-3H3 |
InChI Key |
SPNYVARXLSBSRJ-UHFFFAOYSA-N |
SMILES |
CCCC([Si](C)(C)C1=CC=CC=C1)[Se]C#N |
Canonical SMILES |
CCCC([Si](C)(C)C1=CC=CC=C1)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-](/img/structure/B3044896.png)

![4-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B3044900.png)
![Benzamide, N-[1-[(cyanoamino)carbonyl]-3-methylbutyl]-, (S)- (9CI)](/img/structure/B3044902.png)




